molecular formula C19H24N2O2 B144689 Praziquantel CAS No. 135526-78-2

Praziquantel

Cat. No. B144689
M. Wt: 312.4 g/mol
InChI Key: FSVJFNAIGNNGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Praziquantel is a drug that has been widely used for the treatment of parasitic infections, particularly schistosomiasis. It is a synthetic compound that was first synthesized in the 1970s and has since become a cornerstone in the treatment of parasitic infections. Praziquantel has been shown to be highly effective in treating a range of parasitic infections, including schistosomiasis, tapeworm infections, and liver fluke infections. Despite its widespread use, the mechanism of action of praziquantel is not fully understood.

Mechanism Of Action

The mechanism of action of praziquantel is not fully understood. However, it is believed that praziquantel works by disrupting the calcium ion channels in the muscles of the parasites. This leads to paralysis and death of the parasites. Praziquantel has been shown to be effective against a range of parasitic infections, including schistosomiasis, tapeworm infections, and liver fluke infections.

Biochemical And Physiological Effects

Praziquantel has a number of biochemical and physiological effects on the parasites it targets. It has been shown to disrupt the calcium ion channels in the muscles of the parasites, leading to paralysis and death. Praziquantel has also been shown to cause damage to the tegument of the parasites, which is the outermost layer of their bodies. This damage leads to exposure of the antigens on the surface of the parasites, which triggers an immune response in the host.

Advantages And Limitations For Lab Experiments

Praziquantel has a number of advantages for use in lab experiments. It is highly effective against a range of parasitic infections, making it a useful tool for studying these infections. Praziquantel is also relatively easy to administer, making it a convenient tool for lab experiments. However, there are also limitations to the use of praziquantel in lab experiments. For example, it can be difficult to obtain pure praziquantel for use in experiments, and there are also ethical considerations to be taken into account when using animals in experiments.

Future Directions

There are a number of future directions for research on praziquantel. One area of research is the development of new drugs that are more effective and have fewer side effects than praziquantel. Another area of research is the development of new methods for administering praziquantel, such as nanoparticles or targeted drug delivery systems. Finally, there is also a need for research on the long-term effects of praziquantel on the parasites it targets, as well as on the host.

Scientific Research Applications

Praziquantel is widely used in scientific research to study parasitic infections. It has been used to study the mechanism of action of schistosomiasis and other parasitic infections. Praziquantel has also been used in drug discovery research to develop new drugs for the treatment of parasitic infections.

properties

IUPAC Name

2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021182
Record name Praziquantel
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Praziquantel
Source Human Metabolome Database (HMDB)
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Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4), 3.81e-01 g/L
Record name SID858012
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Praziquantel
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Record name Praziquantel
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Praziquantel works by causing severe spasms and paralysis of the worms' muscles. This paralysis is accompanied - and probably caused - by a rapid Ca 2+ influx inside the schistosome. Morphological alterations are another early effect of praziquantel. These morphological alterations are accompanied by an increased exposure of schistosome antigens at the parasite surface. The worms are then either completely destroyed in the intestine or passed in the stool. An interesting quirk of praziquantel is that it is relatively ineffective against juvenile schistosomes. While initially effective, effectiveness against schistosomes decreases until it reaches a minimum at 3-4 weeks. Effectiveness then increases again until it is once again fully effective at 6-7 weeks. Glutathione S-transferase (GST), an essential detoxification enzyme in parasitic helminths, is a major vaccine target and a drug target against schistosomiasis. Schistosome calcium ion channels are currently the only known target of praziquantel.
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Product Name

Praziquantel

CAS RN

55268-74-1
Record name Praziquantel
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Record name Praziquantel
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Record name PRAZIQUANTEL
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Record name Praziquantel
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Melting Point

136 °C
Record name Praziquantel
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Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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